molecular formula C16H15NO3S B14400090 6-(Benzyloxy)-2,5-dimethoxy-1,3-benzothiazole CAS No. 89539-64-0

6-(Benzyloxy)-2,5-dimethoxy-1,3-benzothiazole

Cat. No.: B14400090
CAS No.: 89539-64-0
M. Wt: 301.4 g/mol
InChI Key: BOFYYZVNAOWFRX-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2,5-dimethoxy-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of benzyloxy and dimethoxy groups attached to the benzothiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2,5-dimethoxy-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Methoxylation: The dimethoxy groups can be introduced through methylation reactions using methanol and a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2,5-dimethoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

6-(Benzyloxy)-2,5-dimethoxy-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2,5-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzyloxy and dimethoxy groups can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyloxyindole: Shares the benzyloxy group but has an indole ring instead of a benzothiazole ring.

    2,5-Dimethoxybenzaldehyde: Contains the dimethoxy groups but lacks the benzothiazole structure.

Uniqueness

6-(Benzyloxy)-2,5-dimethoxy-1,3-benzothiazole is unique due to the combination of benzyloxy and dimethoxy groups attached to the benzothiazole ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

89539-64-0

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

2,5-dimethoxy-6-phenylmethoxy-1,3-benzothiazole

InChI

InChI=1S/C16H15NO3S/c1-18-13-8-12-15(21-16(17-12)19-2)9-14(13)20-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

BOFYYZVNAOWFRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)OC)OCC3=CC=CC=C3

Origin of Product

United States

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